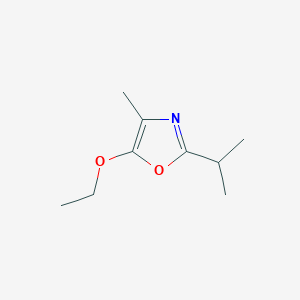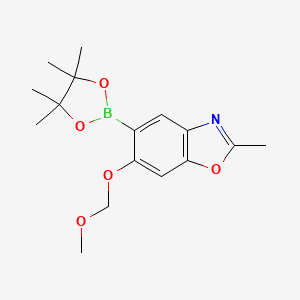
4-Trifluoromethyl-6-chloronicotinoyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Trifluoromethyl-6-chloronicotinoyl chloride is an organic compound with the molecular formula C7H3ClF3NO It is a derivative of nicotinic acid, featuring both trifluoromethyl and chloro substituents on the pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Trifluoromethyl-6-chloronicotinoyl chloride typically involves the chlorination of 4-trifluoromethyl nicotinic acid. One common method includes the use of thionyl chloride (SOCl2) as a chlorinating agent. The reaction is carried out under reflux conditions, where the carboxylic acid group is converted to an acyl chloride group, resulting in the formation of this compound .
Industrial Production Methods
Industrial production methods for this compound are designed to be efficient and scalable. The process often involves the use of readily available raw materials and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the production efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
4-Trifluoromethyl-6-chloronicotinoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of corresponding amides, esters, or thioesters.
Esterification Reactions: The compound can react with diethylene glycol and pentaethylene glycol to form esters.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, where the trifluoromethyl group plays a crucial role.
Common Reagents and Conditions
Thionyl Chloride (SOCl2): Used for chlorination reactions.
Palladium Catalysts: Employed in coupling reactions.
Diethylene Glycol and Pentaethylene Glycol: Used in esterification reactions.
Major Products Formed
Amides: Formed by reaction with amines.
Esters: Formed by reaction with alcohols or glycols.
Coupled Products: Formed in Suzuki-Miyaura coupling reactions.
Wissenschaftliche Forschungsanwendungen
4-Trifluoromethyl-6-chloronicotinoyl chloride has several scientific research applications:
Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds, including radioligands and potential drug candidates.
Agrochemicals: The compound is utilized in the development of pesticides and herbicides due to its bioactive properties.
Materials Science: It is employed in the synthesis of advanced materials with unique properties, such as fluorinated polymers and coatings.
Wirkmechanismus
The mechanism of action of 4-Trifluoromethyl-6-chloronicotinoyl chloride involves its ability to undergo nucleophilic substitution reactions. The presence of the electron-withdrawing trifluoromethyl group enhances the reactivity of the chloro group, making it more susceptible to nucleophilic attack.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Trifluoromethyl nicotinic acid: Lacks the chloro substituent but shares the trifluoromethyl group.
6-Chloronicotinoyl chloride: Lacks the trifluoromethyl group but shares the chloro substituent.
Trifluorotoluene: Contains a trifluoromethyl group but differs in the aromatic ring structure.
Uniqueness
4-Trifluoromethyl-6-chloronicotinoyl chloride is unique due to the simultaneous presence of both trifluoromethyl and chloro groups on the pyridine ring. This combination imparts distinct chemical properties, such as enhanced reactivity and stability, making it a valuable compound in various synthetic and industrial applications.
Eigenschaften
IUPAC Name |
6-chloro-4-(trifluoromethyl)pyridine-3-carbonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Cl2F3NO/c8-5-1-4(7(10,11)12)3(2-13-5)6(9)14/h1-2H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSTNJIBRIIZJAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1Cl)C(=O)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Cl2F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.99 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2R)-2-[amino-(2-methoxyphenyl)methyl]-3-(9H-fluoren-9-ylmethoxy)-3-oxopropanoic acid](/img/structure/B13936087.png)


acetate](/img/structure/B13936113.png)





![2-Naphthalenecarboxylic acid, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-5,8-bis(phenylmethoxy)-, ethyl ester](/img/structure/B13936175.png)
![Benzenesulfonic acid, 3-[[4-[(2-ethoxy-5-methylphenyl)azo]-1-naphthalenyl]azo]-](/img/structure/B13936178.png)
![6-Amino-5-cyano-3-methyl-4-(4-nitrophenyl)-1-phenylpyrazolo[3,4-b]pyridine](/img/structure/B13936183.png)

